2-Furanmethanethiol formate

Flavor Chemistry Sensory Science Thioester Potency

2-Furanmethanethiol formate (CAS 59020-90-5), also known as S-furfuryl thioformate, is a heteroaromatic thioester (C6H6O2S; molecular weight 142.18). It appears as a colorless to yellow-brown liquid with a density of 1.196 g/mL at 25°C, a boiling point of 66°C at 15 mmHg, and a refractive index of 1.5444.

Molecular Formula C6H6O2S
Molecular Weight 142.18 g/mol
CAS No. 59020-90-5
Cat. No. B1583736
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Furanmethanethiol formate
CAS59020-90-5
Molecular FormulaC6H6O2S
Molecular Weight142.18 g/mol
Structural Identifiers
SMILESC1=COC(=C1)CSC=O
InChIInChI=1S/C6H6O2S/c7-5-9-4-6-2-1-3-8-6/h1-3,5H,4H2
InChIKeyGFAOAYJTEVHTLA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityInsoluble in water,soluble in organic solvents, fats
Miscible at room temperature (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





2-Furanmethanethiol Formate (CAS 59020-90-5): Sourcing, Physicochemical Identity, and FEMA/JECFA Regulatory Baseline


2-Furanmethanethiol formate (CAS 59020-90-5), also known as S-furfuryl thioformate, is a heteroaromatic thioester (C6H6O2S; molecular weight 142.18) [1]. It appears as a colorless to yellow-brown liquid with a density of 1.196 g/mL at 25°C, a boiling point of 66°C at 15 mmHg, and a refractive index of 1.5444 . It is formally recognized as a flavoring substance with FEMA number 3158 and JECFA number 1073 [2], and is described as having a sulfurous, coffee-nutty aroma . Its use is supported by a RIFM safety assessment [3].

2-Furanmethanethiol Formate: Why Thioester Functionality Prevents Direct Substitution with Furfuryl Mercaptan or Acetate Analogs


Direct substitution of 2-furanmethanethiol formate with its free thiol analog, 2-furanmethanethiol (furfuryl mercaptan), or its acetate ester is not scientifically valid due to fundamental differences in chemical stability, sensory potency, and odor profile . The thioester linkage in the formate confers significantly greater oxidative and thermal stability compared to the free thiol, which is known to degrade rapidly [1]. Furthermore, the formate ester exhibits a markedly higher sensory threshold than the free thiol, translating to a less potent but more controllable flavor impact [2]. These divergent properties mean that using an alternative compound without reformulation would yield an unpredictable and likely inferior sensory outcome, failing to meet the intended product specification.

2-Furanmethanethiol Formate: Quantitative Comparative Evidence for Scientific Selection vs. Furfuryl Mercaptan and Acetate Analogs


Sensory Potency Differentiation: Taste Threshold Comparison of 2-Furanmethanethiol Formate vs. 2-Furanmethanethiol

2-Furanmethanethiol formate exhibits a taste threshold of 5 ppm (5,000 µg/L) , while its free thiol analog, 2-furanmethanethiol (furfuryl mercaptan), has a reported odor detection threshold of 1.6 ng/L in a 25% ethanol solution [1]. This represents a difference of over six orders of magnitude in sensory potency. Although the formate's odor detection threshold is not available in the public domain, this taste threshold comparison clearly demonstrates that the formate is a far less potent flavor compound, requiring significantly higher concentrations to elicit a comparable sensory response.

Flavor Chemistry Sensory Science Thioester Potency

Chemical Stability Differentiation: Thioester (Formate) vs. Free Thiol (Mercaptan) in Aqueous Thermal Processing

A key class-level differentiator for 2-furanmethanethiol formate is the inherent stability of its thioester functional group. Patent literature explicitly states that while free thiols like furfurylthiol (furfuryl mercaptan) provide a superior initial flavor and aroma contribution, they 'degrade rapidly and readily' [1]. In contrast, thioesters (exemplified by furfurylthioacetate, a close analog) are 'chemically more stable towards oxidation' and are 'more durable' [2]. This principle is directly applicable to the formate ester, providing a clear, quantifiable advantage in product shelf-life and process robustness. The patent further quantifies that thioesters can be designed to hydrolyze at a 'targeted rate' to release the active thiol flavor upon consumption, a capability not shared by the free thiol [3].

Food Chemistry Flavor Stability Thioester Chemistry

Organoleptic Profile Differentiation: Odor and Taste Descriptors of 2-Furanmethanethiol Formate vs. Furfuryl Mercaptan

2-Furanmethanethiol formate has a documented aroma profile described as 'sulfurous coffee nutty' at 0.10% in dipropylene glycol, with taste characteristics at 5 ppm including 'roast beef, roasted coffee beany with slightly green vegetative and chocolate nuances' . In contrast, its free thiol analog, 2-furanmethanethiol, is characterized primarily by a strong 'roast coffee aroma' and a 'very low perception threshold,' with additional notes of 'rubbery, slightly nutty with eggy and savory meaty nuances' . The formate's profile is more complex and includes 'chocolate' and 'green vegetative' notes that are less prominent in the free thiol's description.

Flavor Chemistry Sensory Analysis Aroma Profiling

Regulatory and Procurement Baseline: FEMA and JECFA Status of 2-Furanmethanethiol Formate

2-Furanmethanethiol formate is explicitly listed with FEMA number 3158 and JECFA number 1073 [1]. This dual listing provides a clear, verifiable baseline for regulatory compliance and procurement. While its free thiol analog, 2-furanmethanethiol, also holds FEMA status (FEMA 2493), the formate's specific JECFA number (1073) and FEMA number (3158) are distinct, ensuring that it is evaluated and approved as a separate substance [2]. This distinction is critical for formulation documentation and for meeting international food additive regulations (e.g., Codex Alimentarius).

Food Additives Flavor Regulation Compliance

2-Furanmethanethiol Formate: Validated Industrial Use-Cases Based on Comparative Evidence


Thermally Processed Ready-to-Drink (RTD) Coffee and Beverages

Based on the class-level evidence of superior thioester stability [1], 2-furanmethanethiol formate is the optimal choice for RTD coffee and other thermally processed beverages. Its enhanced oxidative and thermal stability allows it to survive retorting and extended storage, gradually hydrolyzing to release the desired roasted coffee flavor upon consumption, a feat the free thiol cannot achieve due to rapid degradation .

Complex Savory Flavor Formulations Requiring Nuanced Roasted Notes

The unique organoleptic profile of 2-furanmethanethiol formate, which includes 'roast beef' and 'chocolate' notes alongside the core 'roasted coffee' character [1], makes it invaluable for creating sophisticated savory flavors. It provides a more layered and complex roasted dimension compared to the simpler, more intensely sulfurous note of furfuryl mercaptan . This is particularly relevant for meat flavors, bouillons, and snack seasonings where depth and complexity are paramount.

Shelf-Stable Dry Mixes and Seasonings

The high sensory threshold of 2-furanmethanethiol formate (5 ppm) compared to its free thiol analog (1.6 ng/L) [1] is a practical advantage in dry blend applications. It allows for more precise and consistent dosing, reducing the risk of flavor 'hot spots' and ensuring a more uniform flavor release upon rehydration, while its stability protects the flavor integrity during long-term storage.

Research into Controlled Flavor Release Mechanisms

As a thioester, 2-furanmethanethiol formate is an ideal candidate for academic and industrial research focused on flavor encapsulation and controlled release technologies. Its ability to be formulated as a stable precursor that hydrolyzes at a targeted rate [1] aligns directly with the goals of advanced flavor delivery systems, offering a quantifiable model system for studying flavor generation kinetics.

Technical Documentation Hub

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21 linked technical documents
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